4-Ethylpiperidine-1-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

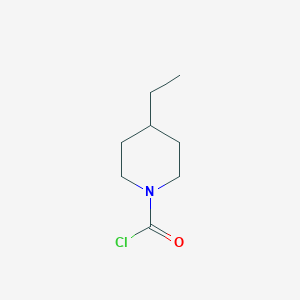

4-Ethylpiperidine-1-carbonyl chloride is a chemical compound with the molecular formula C8H14ClNO. It is a derivative of piperidine, a six-membered heterocyclic amine. This compound is primarily used in organic synthesis and has various applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 4-Ethylpiperidine-1-carbonyl chloride can be synthesized through the reaction of 4-ethylpiperidine with phosgene (COCl2). The reaction typically occurs in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction. The general reaction scheme is as follows:

4-Ethylpiperidine+Phosgene→4-Ethylpiperidine-1-carbonyl chloride+HCl

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful handling of phosgene due to its toxicity and reactivity. The reaction is conducted in a controlled environment with appropriate safety measures.

Análisis De Reacciones Químicas

Types of Reactions: 4-Ethylpiperidine-1-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-ethylpiperidine and hydrochloric acid.

Common Reagents and Conditions:

Amines: Reacts under mild conditions to form amides.

Alcohols: Requires a base such as pyridine to form esters.

Thiols: Reacts in the presence of a base to form thioesters.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Thioesters: Formed by reaction with thiols.

Aplicaciones Científicas De Investigación

4-Ethylpiperidine-1-carbonyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the modification of biomolecules for research purposes.

Medicine: Utilized in the development of pharmaceutical compounds.

Industry: Applied in the production of agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of 4-ethylpiperidine-1-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways depend on the specific nucleophile and the resulting product.

Comparación Con Compuestos Similares

- 4-Methylpiperidine-1-carbonyl chloride

- 4-Propylpiperidine-1-carbonyl chloride

- 4-Butylpiperidine-1-carbonyl chloride

Comparison: 4-Ethylpiperidine-1-carbonyl chloride is unique due to its ethyl substituent, which influences its reactivity and the properties of its derivatives. Compared to its methyl, propyl, and butyl analogs, the ethyl group provides a balance between steric hindrance and reactivity, making it a versatile intermediate in organic synthesis.

Actividad Biológica

4-Ethylpiperidine-1-carbonyl chloride (CAS Number: 1511876-42-8) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

This compound is characterized by its piperidine ring structure, which is known for its versatility in organic synthesis and biological activity. The presence of the carbonyl chloride functional group enhances its reactivity, making it a useful intermediate in the synthesis of various bioactive compounds.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The carbonyl group can form covalent bonds with nucleophilic sites on proteins, potentially leading to enzyme inhibition or modulation of signaling pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cellular functions.

- Receptor Binding : It may interact with receptors, influencing neurotransmitter systems and potentially exhibiting psychoactive effects.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Anticancer Activity : Studies have shown that derivatives of piperidine compounds can exhibit cytotoxic effects against various cancer cell lines. For instance, some analogs have demonstrated enhanced apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics like bleomycin .

- Antimicrobial Properties : Piperidine derivatives are often investigated for their antimicrobial activities. The structural features of this compound may contribute to its effectiveness against certain pathogens .

- Neuropharmacological Effects : Given the structural similarities to other piperidine-containing compounds known for their effects on neurotransmitter systems, there is potential for this compound to influence mood and behavior through modulation of monoamine oxidase (MAO) activity .

Research Findings

A review of recent literature highlights the ongoing research into the biological activities of piperidine derivatives, including this compound:

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of piperidine derivatives:

- Case Study 1 : A study evaluated the cytotoxicity of a series of piperidine derivatives, including this compound, against human leukemia cells. Results indicated significant growth inhibition at specific concentrations .

- Case Study 2 : Another investigation focused on the interaction of piperidine derivatives with MAO enzymes, revealing that modifications to the piperidine structure could enhance inhibitory potency and selectivity towards MAO-A and MAO-B .

Propiedades

IUPAC Name |

4-ethylpiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-2-7-3-5-10(6-4-7)8(9)11/h7H,2-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFUZQDFMTWRLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCN(CC1)C(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.